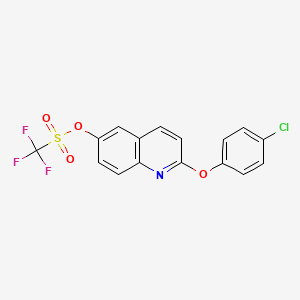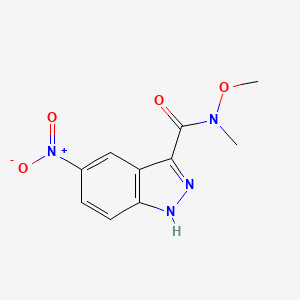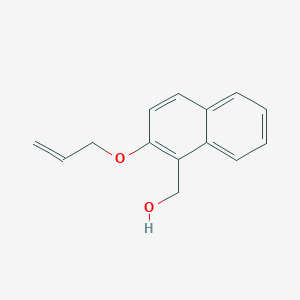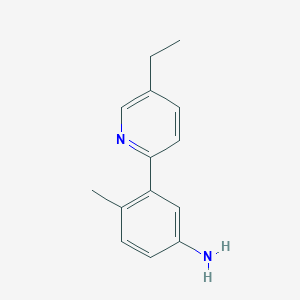
3-(5-Ethylpyridin-2-yl)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Ethylpyridin-2-yl)-4-methylaniline is an organic compound that belongs to the class of heterocyclic aromatic amines This compound features a pyridine ring substituted with an ethyl group at the 5-position and an aniline moiety at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethylpyridin-2-yl)-4-methylaniline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with 5-ethyl-2-bromopyridine, a nucleophilic substitution reaction with 4-methylaniline can be performed in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can be employed to achieve high selectivity and conversion rates. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Ethylpyridin-2-yl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group (if present) to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced amines, and halogenated derivatives, which can further undergo functionalization for various applications.
Wissenschaftliche Forschungsanwendungen
3-(5-Ethylpyridin-2-yl)-4-methylaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing, with studies focusing on its interaction with cellular targets.
Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-(5-Ethylpyridin-2-yl)-4-methylaniline exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites or receptor proteins, inhibiting their function or altering their activity. The pathways involved often include signal transduction cascades and metabolic processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Methylpyridin-2-yl)-4-methylaniline
- 3-(5-Ethylpyridin-2-yl)-4-chloroaniline
- 3-(5-Ethylpyridin-2-yl)-4-aminophenol
Uniqueness
Compared to similar compounds, 3-(5-Ethylpyridin-2-yl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These differences influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and application development.
Eigenschaften
Molekularformel |
C14H16N2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
3-(5-ethylpyridin-2-yl)-4-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-3-11-5-7-14(16-9-11)13-8-12(15)6-4-10(13)2/h4-9H,3,15H2,1-2H3 |
InChI-Schlüssel |
SWPNFIDKSNYHLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(C=C1)C2=C(C=CC(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


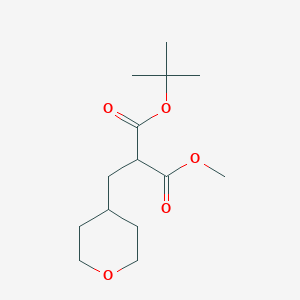






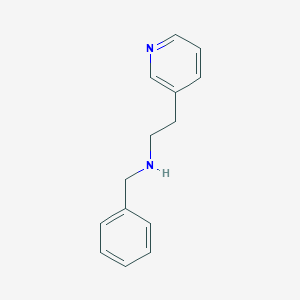
![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)

